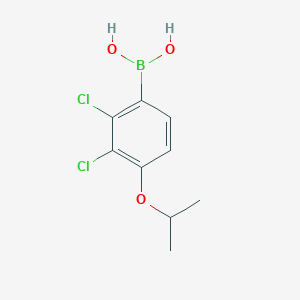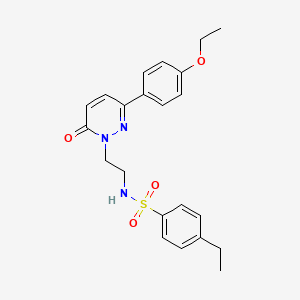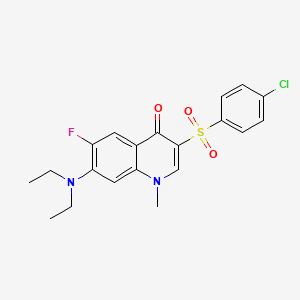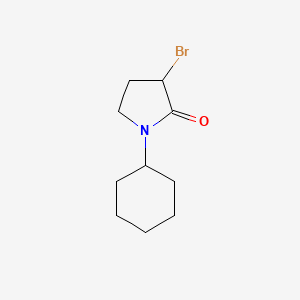
2,3-Dichloro-4-isopropoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BCl2O3 . It has a molecular weight of 248.9 and is typically found in a solid form . The compound is known for its purity, which is reported to be around 97% .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11BCl2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known to participate in Suzuki–Miyaura coupling reactions . In these reactions, boronic acids are transferred from boron to palladium .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 248.9 and a molecular formula of C9H11BCl2O3 .Aplicaciones Científicas De Investigación
1. Toxicology and Mutagenicity Studies
2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively studied for its toxicological and mutagenic effects. This herbicide, widely used in agriculture and urban settings, has sparked considerable research to understand its impact on natural environments and human health. Studies have primarily focused on its occupational risks, neurotoxicity, resistance, and effects on non-target species, particularly in aquatic environments. This research provides crucial insights into the broader implications of similar chemical compounds, including 2,3-Dichloro-4-isopropoxyphenylboronic acid, in environmental and human health contexts (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Application in Organic Synthesis
The use of arylboronic acids in organic synthesis, particularly in Suzuki cross-coupling reactions, is a significant area of research. These reactions are crucial for creating a wide range of chemical compounds with potential applications in various fields, including pharmaceuticals. For example, the synthesis of thiophene derivatives using arylboronic acids demonstrates the versatility of these compounds in creating new chemical entities with potential biological activities (Ikram et al., 2015).
3. Boron-Nitrogen Heterocycle Formation
Research into the formation of boron-nitrogen heterocycles in aqueous solutions is another crucial application. These heterocycles are formed quickly and stably, demonstrating potential for bioorthogonal coupling reactions. This area of research opens up possibilities for applications in protein conjugation and other biochemical processes (Dilek, Lei, Mukherjee, & Bane, 2015).
Safety and Hazards
The safety data sheet for 2,3-Dichloro-4-isopropoxyphenylboronic acid indicates that it may be harmful if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of contact, rinse skin with water or shower, and rinse mouth if swallowed .
Propiedades
IUPAC Name |
(2,3-dichloro-4-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPJKRLRJCMROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC(C)C)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2606683.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2606687.png)






![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)


![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
